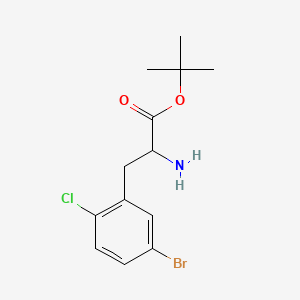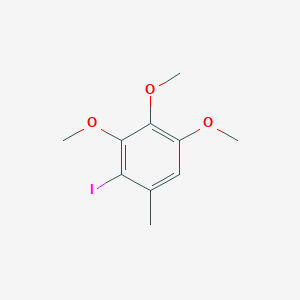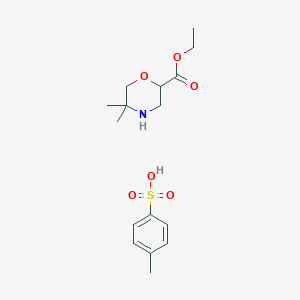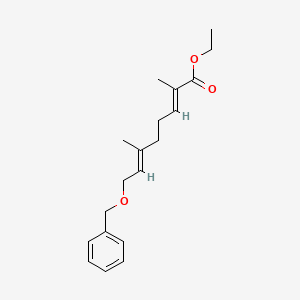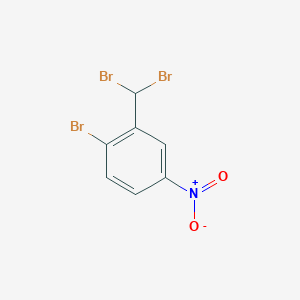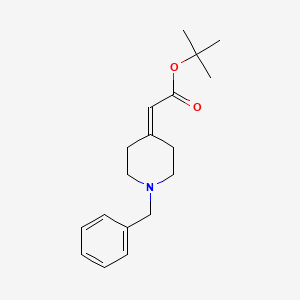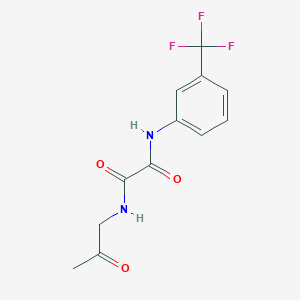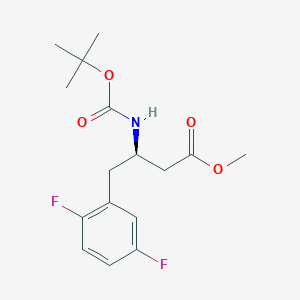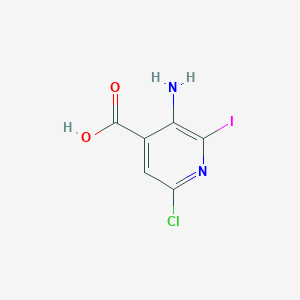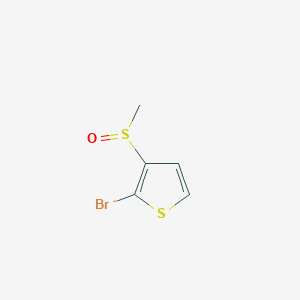
2-Bromo-3-(methylsulfinyl)thiophene
Overview
Description
2-Bromo-3-(methylsulfinyl)thiophene is a useful research compound. Its molecular formula is C5H5BrOS2 and its molecular weight is 225.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Direct C-H Arylation
- A study by Jiang et al. (2018) developed a palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes, effective for synthesizing 2-arylated and 2,5-diarylated sulfinylthiophene derivatives (Jiang et al., 2018).
Anti-Inflammatory Agents
- Tsuji et al. (1998) synthesized a series of 5-substituted-2,3-diarylthiophenes with significant activity in rat adjuvant arthritis models and yeast-induced hyperalgesia assays (Tsuji et al., 1998).
Small Band Gap Polymers
- Wu et al. (1996) synthesized a series of regioregular poly[3-(alkylthio)thiophenes], analyzing their structures and properties. This study contributes to the development of novel polymeric materials (Wu et al., 1996).
Molecular Structure Analysis
- Folli et al. (1991) investigated the solid-state conformational properties of 3-methylsulphinyl derivatives of furan and thiophene, which also contain halogen atoms, through X-ray diffraction (Folli et al., 1991).
Syntheses and Reactions of Bis- and Tris(methylthio)thiophenes
- Gronowitz et al. (1993) focused on the preparation of various bis- and tris(methylthio)thiophenes, exploring their bromination reactions and other chemical transformations (Gronowitz et al., 1993).
Copper-Catalyzed Thiolation Annulation
- Sun et al. (2011) developed a copper-catalyzed thiolation annulation reaction for the synthesis of benzo[b]thiophenes (Sun et al., 2011).
Vibrational Spectra and DFT Simulations
- Balakit et al. (2017) synthesized a new thiophene derivative and analyzed its structure and vibrational spectra, contributing to material characterization (Balakit et al., 2017).
properties
IUPAC Name |
2-bromo-3-methylsulfinylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS2/c1-9(7)4-2-3-8-5(4)6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWPHOHCOXNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(SC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


